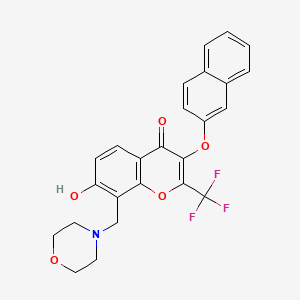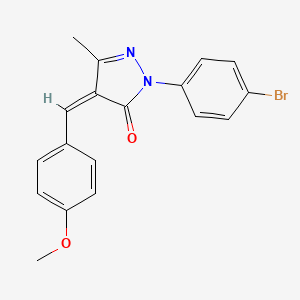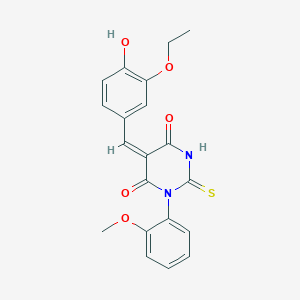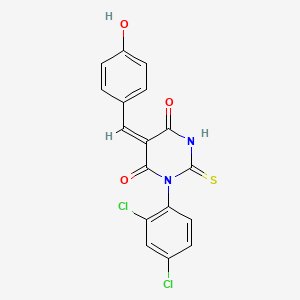
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the family of bisarylidene cyclic ketones and is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells.
Mecanismo De Acción
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione inhibits NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) domain of the enzyme. This binding prevents the transfer of electrons from NADPH to FAD, which is necessary for the generation of ROS. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a competitive inhibitor of NADPH oxidase and has a high affinity for the enzyme.
Biochemical and Physiological Effects
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to have various biochemical and physiological effects in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has a high affinity for the enzyme. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is also stable and can be stored for a long time. However, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has some limitations for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound and can be expensive to produce. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also have off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to study the role of ROS in aging and age-related diseases. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also be used to study the role of ROS in stem cell differentiation and regeneration. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used in combination with other inhibitors to explore the synergistic effects of ROS inhibition. Finally, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to develop new drugs for the treatment of diseases that are associated with ROS overproduction.
Conclusion
In conclusion, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound that has been widely used in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has been used to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research, which can lead to the development of new drugs for the treatment of diseases that are associated with ROS overproduction.
Métodos De Síntesis
The synthesis of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione involves the condensation of 2,4-dimethoxybenzaldehyde with 2,5-piperazinedione in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione. The yield of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been extensively used in scientific research as a tool to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase, which is a major source of ROS in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been used to study the role of ROS in inflammation, cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(3E,6E)-3,6-bis[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-15-7-5-13(19(11-15)29-3)9-17-21(25)24-18(22(26)23-17)10-14-6-8-16(28-2)12-20(14)30-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYLMKJLKKRKBV-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/NC(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5912481.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)





![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)


![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)